Butylmagnesium chloride

Overview

Description

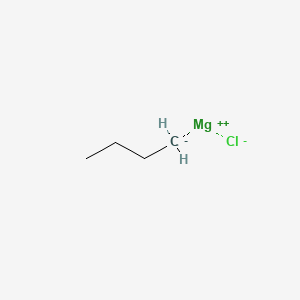

Butylmagnesium chloride (CAS 693-04-9) is an organomagnesium compound with the molecular formula C₄H₉ClMg and a molecular weight of 116.87 g/mol . It is commonly used as a Grignard reagent in organic synthesis for forming carbon-carbon bonds, particularly in the preparation of alcohols, ketones, and other intermediates . The compound is typically supplied as a 2M solution in diethyl ether or tetrahydrofuran (THF) and requires careful handling due to its pyrophoric nature and reactivity with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butylmagnesium chloride is prepared by reacting butyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction can be represented as follows:

CH3(CH2)3Cl+Mg→CH3(CH2)3MgCl

Industrial Production Methods

In industrial settings, the preparation of this compound involves large-scale reactors equipped with efficient stirring mechanisms and temperature control systems. The reaction is typically initiated by adding a small amount of iodine or a similar activator to the magnesium metal to facilitate the formation of the Grignard reagent. The reaction mixture is then cooled to maintain a controlled temperature, ensuring the reaction proceeds smoothly .

Chemical Reactions Analysis

Types of Reactions

Butylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Reacts with halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in coupling reactions to form larger organic molecules.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.

Solvents: Typically used in anhydrous diethyl ether or tetrahydrofuran to maintain the reactivity of the Grignard reagent

Major Products Formed

Alcohols: Formed from the reaction with carbonyl compounds.

Hydrocarbons: Formed from the reaction with halides.

Complex Organometallic Compounds: Formed in coupling reactions

Scientific Research Applications

Butylmagnesium chloride has a wide range of applications in scientific research:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

Agrochemicals: Used in the production of pesticides and herbicides.

Material Science: Utilized in the preparation of advanced materials and polymers

Mechanism of Action

The mechanism of action of butylmagnesium chloride involves the nucleophilic attack of the butyl group on electrophilic centers in the target molecule. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which enhances its nucleophilicity. This allows the butyl group to effectively attack carbonyl compounds, halides, and other electrophiles, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Organomagnesium Compounds

Structural and Reactivity Differences

Butylmagnesium Chloride vs. sec-Butylmagnesium Chloride

- Structure : this compound has a linear n-butyl group, while sec-butylmagnesium chloride (CAS 15366-08-2) features a branched alkyl chain.

- Reactivity : The sec-butyl derivative exhibits slightly lower nucleophilicity due to steric hindrance from the branched structure, making it less reactive in certain coupling reactions .

- Applications : Both are used in alkylation reactions, but sec-butyl derivatives are preferred for synthesizing chiral centers in pharmaceuticals .

This compound vs. tert-Butylmagnesium Chloride

- Structure : tert-Butylmagnesium chloride (CAS 677-22-5) has a fully branched tert-butyl group.

- Reactivity : The tert-butyl group’s steric bulk significantly reduces reactivity, limiting its use to specialized reactions requiring hindered substrates .

- Solvent : Unlike this compound (often in diethyl ether), tert-butyl derivatives are stabilized in THF, which coordinates better with magnesium .

This compound vs. Methylmagnesium Chloride

- Structure : Methylmagnesium chloride (CAS 676-58-4) has a smaller methyl group.

- Reactivity : Methyl derivatives are more reactive due to reduced steric effects, enabling faster nucleophilic attacks but lower selectivity .

- Applications : Methylmagnesium chloride is favored for methylation reactions, while butyl variants are used for longer-chain alkylations .

Physical and Chemical Properties

| Property | This compound | sec-Butylmagnesium Chloride | tert-Butylmagnesium Chloride | Methylmagnesium Chloride |

|---|---|---|---|---|

| Molecular Weight | 116.87 | 116.87 | 116.87 | 74.80 |

| Solvent | Diethyl ether | Diethyl ether | THF | Diethyl ether |

| Concentration | 2M | 2M | 2M | 1–3M |

| Price (100ml) | $8.00 | $8.00 | $9.80 | $10.00 (estimated) |

Data sourced from commercial catalogs and supplier listings .

Biological Activity

Butylmagnesium chloride (BuMgCl) is an organomagnesium compound classified as a Grignard reagent, pivotal in organic synthesis. While its direct biological activity is limited, its derivatives and reactions have implications in medicinal chemistry and polymer science. This article explores the biological activity of this compound, focusing on its chemical properties, applications in organic synthesis, and relevant research findings.

This compound has the chemical formula and is typically encountered as a colorless to light yellow solution in solvents like tetrahydrofuran (THF). It is highly reactive, flammable, and corrosive, necessitating careful handling in laboratory environments. The compound can be synthesized through the reaction of butyl chloride with magnesium in an ether solvent under an inert atmosphere.

The biological activity of this compound primarily arises from its role as a nucleophile in organic reactions. It reacts with electrophilic centers, particularly carbonyl groups, through a nucleophilic addition mechanism. This reaction forms new carbon-carbon bonds, which are crucial for synthesizing complex organic molecules that may possess therapeutic properties .

Applications in Organic Synthesis

This compound is utilized extensively in organic synthesis for various applications:

- Synthesis of Alcohols : It can convert ketones into alcohols through nucleophilic addition.

- Polymerization : It has been employed in the polymerization of methyl methacrylate (MMA), leading to the formation of poly(methyl methacrylate) with specific structural characteristics .

- Drug Development : Derivatives of butylmagnesium chloride are explored for their potential roles in drug synthesis and development .

Case Studies

-

Polymerization Studies :

A study investigated the polymerization of totally deuterated methyl methacrylate using butylmagnesium chloride. The results showed that the polymer contained butyl pentadeuteroisopropenyl ketone units formed by the addition of the initiator onto the carbonyl group of MMA. The research highlighted the mechanism of polymerization and the fate of the initiator during the process[ -

Reactivity with Ketones :

Research on the reaction between butylmagnesium chloride and diisopropyl ketone demonstrated that varying the solvent composition influenced product yields significantly. The study found that increasing magnesium chloride content suppressed addition reactions, indicating that solvent effects play a crucial role in Grignard reactions[

Comparative Analysis

The following table summarizes key features and reactivity patterns of this compound compared to other Grignard reagents:

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility when synthesizing butylmagnesium chloride?

- Methodological Answer : The synthesis typically involves the Grignard reaction, where magnesium reacts with 1-chlorobutane in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. To ensure purity and reproducibility:

- Use rigorously dried solvents and reagents to prevent hydrolysis .

- Monitor reaction initiation (exothermic reaction) and maintain controlled temperatures (e.g., 25–40°C) to avoid side reactions.

- Characterize the product via titration (e.g., using 1,2-dibromoethane) to quantify active Mg content and confirm concentration .

- For new batches, validate purity using H NMR (absence of proton signals in THF-d) or FT-IR (C-Mg stretching bands at ~500 cm) .

Q. What are the standard protocols for handling and quenching this compound in laboratory settings?

- Methodological Answer :

- Quenching : Add the reagent slowly to a cooled (<0°C) solution of isopropanol/water (1:1) to neutralize residual Mg. For large-scale reactions, use saturated ammonium chloride.

- Waste Management : Collect organic waste separately in approved containers, avoiding exposure to moisture or air. Collaborate with certified waste management services for disposal, as Mg residues pose fire and environmental hazards .

- Safety : Use flame-resistant labware, maintain inert atmospheres (Ar/N), and avoid contact with protic solvents during transfers .

Q. How should researchers characterize this compound for identity and stability in storage?

- Methodological Answer :

- Identity Confirmation :

- NMR spectroscopy (C or Mg NMR) in THF-d to detect Mg-bound carbons .

- Elemental analysis for Mg and Cl content (expected ratio: 1:1).

- Stability Testing :

- Monitor solution turbidity or precipitate formation over time (indicates decomposition).

- Store under inert gas at –20°C; avoid prolonged storage (>6 months) to maintain reactivity .

Advanced Research Questions

Q. How can conflicting data on reaction yields with this compound in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or substrate steric effects. To address this:

- Design controlled experiments varying solvents (e.g., THF vs. EtO) while keeping other parameters constant.

- Use kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and side reactions.

- Compare results with computational models (DFT) to identify favorable reaction pathways .

- Example Data :

| Solvent | Yield (%) | Side Products Detected |

|---|---|---|

| THF | 78 | <5% alkylboranes |

| EtO | 65 | 12% alkanes |

Q. What mechanistic insights explain this compound’s role in ring-opening polymerization (ROP) of lactones?

- Methodological Answer : this compound acts as a nucleophilic initiator in ROP. Key steps:

- Coordination : Mg coordinates to the carbonyl oxygen of the lactone, polarizing the C=O bond.

- Nucleophilic Attack : The butyl group attacks the electrophilic carbonyl carbon, opening the ring.

- Chain Propagation : Sequential monomer addition forms polyesters.

- Kinetic Control : Adjusting temperature (–30°C to 25°C) and monomer feed ratio tunes molecular weight (e.g., achieving = 20,000–50,000 g/mol) .

Q. How does this compound interact with enzymatic systems in metabolic pathway studies?

- Methodological Answer : In vitro studies show it modifies enzyme activity via:

- Chelation : Binding to cofactors (e.g., ATP or NADH), altering enzyme kinetics.

- Substrate Mimicry : Competing with natural substrates (e.g., in fatty acid synthase).

- Experimental Design :

- Use UV-Vis spectroscopy to monitor cofactor depletion.

- Conduct inhibition assays (IC determination) with purified enzymes .

Q. What strategies optimize the use of this compound in air-sensitive organometallic syntheses?

- Methodological Answer :

- Apparatus : Employ Schlenk lines or gloveboxes for transfers.

- In Situ Generation : Prepare the reagent immediately before use to minimize decomposition.

- Additive Screening : Introduce stabilizing ligands (e.g., TMEDA) to enhance solubility and reduce aggregation .

Q. Data Presentation and Reproducibility

Q. How should researchers document experimental procedures for peer-reviewed publication?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Main Text : Summarize critical steps (e.g., solvent drying, titration methods).

- Supporting Information : Include full synthetic protocols, NMR spectra, and kinetic data. Use hyperlinks for supplementary files .

- References : Cite primary literature for known compounds; provide full characterization for novel derivatives .

Q. What statistical methods are recommended for analyzing variability in Grignard reaction outcomes?

- Methodological Answer :

- Apply ANOVA to compare yields across multiple batches.

- Use control charts to monitor reagent concentration variability.

- Report confidence intervals (95%) for kinetic parameters (e.g., ) .

Q. How can computational chemistry complement experimental studies on this compound reactivity?

Properties

IUPAC Name |

magnesium;butane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXHCILOWRXCEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074924 | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

693-04-9 | |

| Record name | Butylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, butylchloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.